molecular formula C9H9NO2 B7949158 4-Aminocinnamic acid

4-Aminocinnamic acid

Cat. No.: B7949158
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-UHFFFAOYSA-N
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Description

Historical Context of Cinnamic Acid Derivatives in Scientific Inquiry

Cinnamic acid, the parent compound of 4-aminocinnamic acid, is a phenolic acid found naturally in plants, notably Cinnamomum zeylanicum. researchgate.net Cinnamic acid derivatives have a long history in scientific inquiry, primarily due to their diverse biological activities and relatively simple structure. researchgate.netmdpi.com Historically, these compounds have been investigated for their potential therapeutic properties, including anti-inflammatory, antioxidant, and antimicrobial effects. researchgate.netmdpi.comlookchem.com The versatile nature of the cinnamic acid scaffold has inspired the design of numerous synthetic and semi-synthetic compounds for various applications over several decades. nih.gov

Significance of Amino Substitution in Cinnamic Acid Core for Research Applications

The introduction of an amino group onto the cinnamic acid core, particularly at the para position as in this compound, significantly influences its chemical and physical properties. The electron-donating nature of the amino group impacts the electronic distribution across the conjugated system of the cinnamic acid structure. mdpi.com This modification can lead to altered spectroscopic properties, such as fluorescence behavior, and influence the compound's reactivity in organic synthesis. mdpi.com The presence of the amino group also provides a reactive site for further chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties for specific research applications. lookchem.com Furthermore, the incorporation of amino acids or amino groups into cinnamic acid derivatives has been shown to enhance properties like solubility and potentially improve selectivity in biological contexts. researchgate.net

Overview of Key Research Domains Involving this compound

This compound is utilized in several key research domains. Its application as a building block in organic synthesis is notable, particularly for creating biologically active compounds. lookchem.com Researchers are exploring its potential in the development of new materials, such as high-performance polymers. researchgate.netacs.org The compound and its derivatives are also being investigated for their biological activities, including potential antimicrobial properties. lookchem.comfrontiersin.orgx-mol.netnih.gov Additionally, this compound is being studied in the context of developing bio-based materials and exploring novel synthetic routes utilizing microbial processes. researchgate.netresearchgate.netresearchmap.jpnih.gov

Detailed Research Findings

Research involving this compound spans several areas, highlighting its versatility as a subject of academic investigation.

In the field of materials science, this compound has been used in the development of bio-based polyimides. Polyimides synthesized from photodimers of this compound derived from microorganisms have demonstrated high thermal resistance, with 10% weight loss temperatures exceeding 425 °C. acs.org These materials also exhibit high transparency. researchgate.net The photodimerization of this compound yields diaminotruxillic acid, which can then be used to synthesize polyimides and polyamides with notable heat resistance and transparency. researchgate.net The photoreactivity of this compound in the solid state, specifically [2+2] photodimerization, has been investigated, showing that it can occur in certain salt forms. acs.org

This compound also plays a role in the synthesis of novel materials with potential functional properties. For instance, it has been grafted onto cellulose (B213188) fibers to impart antibacterial properties. x-mol.netresearchgate.net This modification, achieved through a Schiff base reaction, resulted in materials exhibiting excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, maintaining high inhibition ratios over time. x-mol.net The incorporation of this compound into coordination compounds with metal ions like zinc(II) is another area of research, with studies exploring the resulting structures and their potential antimicrobial activity. frontiersin.orgnih.gov These studies have shown the formation of different coordination polymers and metal-organic frameworks (MOFs) depending on the reaction conditions. frontiersin.orgnih.gov

Furthermore, this compound is being explored as a building block for bio-based polyamides. nih.govacs.org Research has shown that this compound can be converted to 4-aminohydrocinnamic acid through microbial catalysts, and this derivative can be polycondensed to form polyamides with high thermal properties. nih.gov These polyamides exhibit high thermal stability, indicated by a 10% weight loss temperature of 394 °C and a glass transition temperature of 240 °C. nih.gov

The synthesis of this compound itself is also a subject of academic research, with investigations into efficient and environmentally friendly methods, including those utilizing microbial processes. researchmap.jpgoogle.com

The spectroscopic properties of aminocinnamic acids, including this compound, are also studied, particularly how the amino group influences fluorescence quantum yield in different solvents. mdpi.com

Here is a table summarizing some key research findings related to this compound:

Research AreaKey FindingRelevant Citations
Materials ScienceUsed to synthesize bio-based polyimides with high thermal resistance (>425 °C) and transparency. researchgate.netacs.org
Materials ScienceSolid-state [2+2] photodimerization observed in certain salt forms. acs.org
Functional MaterialsGrafted onto cellulose fibers to create materials with long-term antibacterial activity against S. aureus and E. coli. x-mol.netresearchgate.net
Coordination ChemistryForms coordination compounds and MOFs with metal ions like zinc(II), exhibiting antimicrobial properties. frontiersin.orgnih.gov
Polymer ScienceConverted to 4-aminohydrocinnamic acid and polymerized into polyamides with high thermal stability. nih.gov
SynthesisExplored in microbial production methods. researchmap.jpgoogle.com
SpectroscopyAmino group influences fluorescence properties. mdpi.com

Compound Information

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201024471
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-18-2
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2393-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201024471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Chemistry

Biosynthetic Pathways and Microbial Production of 4-Aminocinnamic Acid

Microbial fermentation offers a renewable and potentially sustainable route for producing this compound. fao.orgx-mol.netnih.gov Recombinant microorganisms, primarily Escherichia coli, have been engineered to convert readily available carbon sources into 4-ACA. fao.orgx-mol.netnih.govresearchgate.net

Microbial Conversion from 4-Aminophenylalanine

A key biosynthetic route involves the microbial conversion of 4-aminophenylalanine (4-APhe) to this compound. fao.orgnih.govgoogle.com This conversion is typically catalyzed by the enzyme phenylalanine ammonia (B1221849) lyase (PAL). fao.orggoogle.comnih.gov Engineered E. coli strains expressing PAL, such as those from the yeast Rhodotorula glutinis, have demonstrated the ability to perform this bioconversion. fao.orggoogle.com Research has focused on optimizing these microbial processes to enhance the yield and efficiency of 4-APhe production from glucose, often involving the introduction of gene clusters like papABC from Pseudomonas fluorescens which are involved in 4-APhe synthesis from chorismate. fao.orgx-mol.netnih.govresearchgate.net

Data from microbial conversion of 4-APhe to 4-ACA:

MicroorganismEnzyme SourceSubstrateProductConversion Rate (g L⁻¹ OD₆₀₀⁻¹)
Escherichia coliRhodotorula glutinis PAL4-APhe4-ACA0.65 fao.orgx-mol.netresearchgate.net

Studies have shown that optimizing reaction conditions, such as pH, can significantly impact the efficiency of this enzymatic conversion. For instance, resting cell reactions with Rhodotorula glutinis PAL-producing E. coli showed increased this compound production at pH 8 and 9 compared to pH 7. google.com

Derivation from Glucose Fermentation

This compound can be derived from glucose fermentation through engineered microbial pathways. fao.orgx-mol.netnih.govresearchgate.net This process often involves a multi-step pathway where glucose is first converted to 4-aminophenylalanine, which is then subsequently converted to this compound by enzymes like phenylalanine ammonia lyase. fao.orgnih.govresearchgate.netgoogle.com Recombinant Escherichia coli strains have been developed to ferment glucose and produce 4-ACA, highlighting its potential as a biomass-derived monomer. fao.orgx-mol.netnih.govresearchgate.net Optimized fermentation processes have resulted in the production of 4-ACA directly from glucose. fao.orgx-mol.netresearchgate.net

Data from 4-ACA production from glucose fermentation:

MicroorganismStarting MaterialFinal 4-ACA Concentration (g L⁻¹)Reference
Escherichia coliGlucose4.1 fao.orgx-mol.netresearchgate.net

This microbial fermentation platform provides a route for synthesizing aromatic amines like this compound from renewable resources, offering an alternative to petroleum-based production. nih.gov

Chemical Synthesis Strategies for this compound

Chemical synthesis provides alternative routes to this compound, complementing the biological approaches.

Conventional Synthetic Routes

While specific detailed conventional synthetic routes for this compound were not extensively detailed in the search results, general information suggests that it can be synthesized through various organic chemistry methods. guidechem.comlookchem.com this compound is utilized as a building block in organic synthesis for the production of various compounds, including those with potential pharmacological activities. guidechem.comlookchem.com Conventional methods often involve reactions characteristic of introducing an amino group onto a cinnamic acid structure or modifying a precursor molecule. One patent describes a method for producing this compound from 4-nitrophenylalanine, involving the conversion of 4-nitrophenylalanine to 4-nitrocinnamic acid, followed by the conversion of 4-nitrocinnamic acid to this compound. google.com This method can utilize biological or chemical techniques for the conversion steps. google.com

Microwave-Assisted Synthesis Approaches for Derivatives

Microwave-assisted synthesis has been explored for the efficient preparation of cinnamic acid derivatives. nih.govbeilstein-journals.orgresearchgate.netnih.gov While the search results specifically mention the microwave-assisted synthesis of (E)-2-hydroxy-α-aminocinnamic acid derivatives, which are analogous to natural products, this highlights the application of microwave technology in synthesizing related aminocinnamic acid structures. nih.govresearchgate.netdntb.gov.ua Microwave-assisted methods can offer advantages such as reduced reaction times and improved yields compared to conventional heating methods in the synthesis of organic compounds. nih.gov The synthesis of these derivatives often involves the microwave-assisted acid hydrolysis of precursor compounds. nih.gov

Purification and Isolation Techniques in Academic Synthesis

Purification and isolation are crucial steps in obtaining high-purity this compound from synthesis mixtures, whether from biological fermentation or chemical routes. In the context of microbial production, this compound has been purified from fermentation broth as a hydrochloric acid salt. fao.orgx-mol.netresearchgate.net This suggests techniques involving salt formation and subsequent isolation, such as precipitation and filtration.

For academic synthesis and research purposes, recrystallization is a common technique used to purify organic compounds like this compound. frontiersin.org Recrystallization involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, leaving impurities in the solution. frontiersin.org High-performance liquid chromatography (HPLC) is an analytical technique used to quantify and assess the purity of this compound in reaction mixtures and during purification steps. google.com Studies have reported achieving purities of ≥90% for this compound after purification steps. google.com

Derivatization and Analog Development

Photodimerization Processes of 4-Aminocinnamic Acid Derivatives

Cinnamic acid derivatives, including this compound, undergo [2+2] cycloaddition reactions upon UV irradiation, leading to the formation of cyclobutane (B1203170) dimers known as cinnamoyl photodimers. These photodimers possess rigid structures, unique bending angles, chirality, and photodegradable cyclobutane rings, making them potential monomers for high-performance and functional polymers. jaist.ac.jp

Solid-State Photodimerization Mechanisms

Solid-state photodimerization of cinnamic acid derivatives is influenced by the molecular arrangement within the crystal lattice, following the topochemical principle. jaist.ac.jp In the case of this compound derivatives, particularly their salts, the reaction can proceed in a "single-crystal-to-single-crystal" (SCSC) fashion, where the crystalline structure is maintained during the dimerization process. researchgate.netacs.org This mechanism has been investigated using techniques like X-ray diffraction and Raman spectroscopy to understand the changes in crystal lattice vibrations during the reaction. researchgate.net While parent this compound and some salts like the perchlorate (B79767) ([1H]ClO4) are photoinert in the solid state, others like the hydrogen sulfate (B86663) ([1H]HSO4) undergo partial SCSC [2+2] photodimerization upon irradiation of single crystals. acs.org The outcome of the photodimerization can be influenced by the crystal size, with macrocrystals and microcrystalline powder of the same salt showing different behaviors. acs.org

Selective Synthesis of Photodimer Isomers (e.g., α, β, δ-types)

The selective synthesis of specific photodimer isomers, such as the α-, β-, and δ-types, can be achieved by controlling the molecular arrangements in the crystal lattice of this compound derivatives. jaist.ac.jp For instance, the selective synthesis of β- and δ-type photodimers has been reported using modified 4-nitrocinnamic acid derivatives, such as methyl 4-nitrocinnamate and N-hydroxysuccinimide 4-nitrocinnamate, respectively, via solid-state photodimerization. jaist.ac.jp To synthesize α-type 4-aminocinnamoyl photodimers (αATA-Me), this compound hydrochloride (4ACA-HCl) has been used, leveraging its parallel arrangement where the phenyl head is contiguous to the carboxylic acid tail. researchgate.net Selective synthesis of truxinic acid esters can also be achieved using 4-nitrocinnamic acid esters due to their parallel arrangement. researchgate.net

Structural Characterization of Photodimers (e.g., Bending Angles)

Cinnamoyl photodimers, including those derived from this compound, possess distinct structural characteristics. jaist.ac.jp Density functional theory (DFT) calculations have been employed to reveal the unique bending angles of specific photodimer isomers. For example, β- and δ-type photodimers have been shown to possess bending angles of 70° and 101°, respectively. jaist.ac.jp These unique bending structures are particularly relevant for the synthesis of soluble polyimides. acs.org The rigid structure, including the benzene (B151609) and cyclobutane rings, contributes to improved thermal and mechanical properties when these dimers are used as monomers in polymers. jaist.ac.jp

Synthesis of Amine-Functionalized Cinnamic Acid Derivatives

The amine group of this compound provides a site for further functionalization, leading to the synthesis of various derivatives with tailored properties.

N-Dansyl-4-aminocinnamic Acid Synthesis

N-Dansyl-4-aminocinnamic acid, a fluorescent derivative, can be synthesized from this compound. A reported method involves the reaction of dansyl chloride with this compound in dry pyridine (B92270) at 60°C for 24 hours. nih.govtandfonline.com The reaction mixture is then diluted and extracted, followed by crystallization from methanol (B129727)/H2O to yield the product. nih.govtandfonline.com Characterization techniques such as 1H NMR spectroscopy and mass spectrometry (m/z observed: 397.1) have been used to confirm the structure of N-dansyl-4-aminocinnamic acid. nih.govtandfonline.com

Quaternization for Multifunctional Monomer Development (e.g., Q4-ATA)

Quaternization of this compound derivatives is a strategy for developing multifunctional monomers, particularly for the synthesis of cationic polymers. A notable example is the synthesis of 4,4'-di(trimethylamino)-α-truxillic acid (Q4-ATA), a quaternary derivative of the this compound photodimer (specifically, 4,4'-diamino-α-truxillic acid). acs.orgresearchgate.netpolyacs.org Q4-ATA has been synthesized by the quaternization of 4ACA and subsequently used as a monomer for the synthesis of cationic biopolyamides. acs.orgresearchgate.net These biopolyamides exhibit properties such as solubility in aprotic solvents and high thermal stability. acs.orgresearchgate.net The successful synthesis of Q4-ATA has been confirmed by techniques like 1H NMR and ESI-MS. polyacs.org Polymers derived from Q4-ATA have demonstrated anion-exchange ability, showing potential for applications in water treatment, such as the removal of iodide ions. acs.orgresearchgate.net

Formation of Schiff's Base Compounds and Metal Complexes

Schiff bases, also known as imines or azomethines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone, resulting in a carbon-nitrogen double bond (C=N) chemsociety.org.ngajchem-a.comchemmethod.com. The presence of the primary amine group in this compound allows it to undergo this reaction with appropriate carbonyl compounds, leading to the formation of this compound-derived Schiff bases.

Schiff bases are significant in coordination chemistry due to their ability to act as ligands and form complexes with metal ions ajchem-a.comchemmethod.comresearchgate.netjocpr.com. The imine nitrogen atom, along with other potential donor atoms present in the Schiff base structure (such as oxygen atoms from the carboxylic acid or hydroxyl groups if present in the carbonyl reactant), can coordinate with metal centers ajchem-a.comchemmethod.comjocpr.commdpi.com. The resulting metal complexes often exhibit enhanced or novel properties compared to the free Schiff bases or metal ions alone jocpr.comresearchgate.net.

Research has explored the synthesis and characterization of Schiff bases derived from various amino acids and aromatic amines, and their subsequent complexation with transition and other metal ions like Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Cr(III), Sn(IV), La(III), Gd(III), Nd(III), Sm(III), Dy(III), and Ag(I) chemsociety.org.ngajchem-a.comchemmethod.comjocpr.commdpi.comresearchgate.netimist.maresearchgate.netresearchgate.net. These studies often involve spectroscopic techniques such as UV-Vis, FT-IR, and NMR to confirm the formation of the Schiff base and characterize the structure and coordination environment of the metal complexes chemsociety.org.ngajchem-a.comchemmethod.comjocpr.commdpi.comimist.maresearchgate.netunsri.ac.id. For instance, the presence of an azomethine group in a Schiff base can be indicated by absorption bands around 1600 cm⁻¹ in FT-IR spectra and specific transitions in UV-Vis spectra chemsociety.org.ngunsri.ac.id. Shifts in these spectral signals upon complexation provide evidence of coordination to the metal center chemsociety.org.ngmdpi.com.

While specific examples of Schiff bases directly synthesized from this compound and their metal complexes are not extensively detailed in the provided snippets, the general principles and methodologies described for other amino acid and aromatic amine-based Schiff bases and their metal complexes are applicable jocpr.comresearchgate.netresearchgate.netrjptonline.org. The ability of the amine group in this compound to form an imine bond, coupled with the chelating potential when combined with the carboxylic acid group or other coordinating sites from a suitable carbonyl compound, suggests that this compound can serve as a building block for the creation of novel Schiff base ligands and their corresponding metal complexes.

Development of Alkoxybenzylidene-4'-aminocinnamic Acid Esters

The modification of this compound through the formation of ester derivatives and the incorporation of alkoxybenzylidene moieties has been explored, particularly in the context of developing materials with specific physical properties, such as liquid crystallinity.

One class of such compounds is the alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters. The synthesis and liquid crystal properties of homologues of these esters have been reported tandfonline.com. Studies involving these compounds have utilized techniques like optical and electro-optic methods, along with X-ray diffraction, to identify and characterize their phases tandfonline.com. While some compounds in this series may not exhibit liquid crystal phases, they can show crystalline polymorphism tandfonline.com.

Another related compound is 4-[(4-Methoxybenzylidene)amino]cinnamic Acid and its esters, such as the ethyl and butyl esters cenmed.com. The formation of the benzylidene part likely involves the reaction of the amino group of this compound with a methoxybenzaldehyde derivative, followed by esterification of the carboxylic acid group.

The development of these alkoxybenzylidene-4'-aminocinnamic acid esters highlights how structural modifications, such as the introduction of alkoxy chains and ester groups, can influence the bulk properties of molecules derived from this compound, leading to materials with potential applications in areas like liquid crystals tandfonline.com.

Functionalization of Polymeric Backbones with this compound Moieties

This compound (4ACA) and its derivatives have been utilized as monomers for the functionalization of polymeric backbones, leading to the development of polymers with unique properties. A notable example is the use of 4ACA photodimers, such as diaminotruxillic acid, in the synthesis of high-performance polymers like polyimides and polyamides researchgate.netacs.orgresearchgate.netacs.orgresearchgate.net.

This compound can undergo photodimerization upon ultraviolet (UV) irradiation to yield diaminotruxillic acid researchgate.net. This photodimer, which contains two amino groups and a rigid cyclobutane structure, can then be polymerized with tetracarboxylic acid dianhydrides to produce polyimides researchgate.netresearchgate.netacs.org. These biobased polyimides, derived from 4ACA, have demonstrated remarkable thermal resistance, with high 10% weight loss temperatures (T₁₀) and glass transition temperatures (T_g) researchgate.netacs.org. For instance, some biobased polyimide films derived from 4ACA photodimers have shown T₁₀ values exceeding 425 °C acs.org. Additionally, the presence of the cyclobutane structure in the main chain allows for potential cleavage by ultraviolet light, suggesting their potential use as degradable polymers researchgate.net.

Furthermore, 4ACA has been used to synthesize quaternized diamine derivatives, such as 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA), which can then be polymerized with various diamines to obtain biopolyamides acs.orgresearchgate.net. These biopolyamides are soluble in aprotic solvents and also possess high thermal properties acs.org. The functionalization of polymers with this compound moieties, particularly through its photodimer, provides a route to create biobased materials with enhanced thermal stability and UV-responsive characteristics researchgate.netacs.orgresearchgate.netacs.org.

Polymer and Material Science Applications

Development of Bio-based High-Performance Polymers

The development of high-performance bio-based polymers is crucial for establishing a sustainable society. figshare.comacs.org 4-Aminocinnamic acid, obtainable through microbial metabolism of glucose or bioconversion of 4-aminophenylalanine, serves as a key bio-based building block for these materials. researchgate.netresearchgate.netnih.govnih.gov Its derivatives, particularly photodimers, are utilized as monomers for synthesizing advanced polymers like polyimides and polyamides. researchgate.netresearchgate.netnih.govjaist.ac.jpresearchgate.net

Bio-based polyimides synthesized from 4ACA photodimers and various tetracarboxylic acid dianhydrides have demonstrated high heat resistance and transparency. researchgate.netacs.org These materials offer a sustainable alternative to conventional polyimides, which are typically derived from petrochemicals. nih.gov

The synthesis of bio-derived polyimides often begins with the preparation of diamine monomers from this compound. A key method involves the photodimerization of 4ACA or its derivatives through [2+2] photocycloaddition. researchgate.netacs.orgjaist.ac.jp This solid-state reaction, often induced by UV irradiation, yields cyclobutane-containing diamines such as 4,4′-diamino-α-truxillic acid (4ATA) or its esters. researchgate.netacs.orgnih.govjaist.ac.jpresearchgate.net For instance, 4ACA hydrochloride powders can be irradiated with a high-pressure Hg-lamp to induce photodimerization. acs.org Selective synthesis of different isomeric photodimers, like β- and δ-type truxinic acids, can be achieved by controlling the molecular arrangements in the crystal of 4-nitrocinnamic acid derivatives before photodimerization. jaist.ac.jpacs.org These photodimers are then chemically modified into diamine monomers. jaist.ac.jp 4ATA, with its slightly bent diphenylcyclobutane core, is a common diamine monomer derived from 4ACA photodimerization. researchgate.netresearchgate.net

The synthesis of polyimides from 4ACA-derived diamines and tetracarboxylic dianhydrides typically involves a two-step process. The first step is a polycondensation reaction between the diamine and the dianhydride in an appropriate solvent, such as N,N-dimethylacetamide (DMAc), to form a poly(amic acid) (PAA). mdpi.comrsc.org The progression of this reaction can be observed by the increase in viscosity. mdpi.com The second step is the thermal imidization of the poly(amic acid). researchgate.netresearchgate.netrsc.org This involves stepwise heating at elevated temperatures (e.g., from 100 °C up to 220 °C or 250 °C) to convert the amic acid groups into imide rings, releasing water as a byproduct. researchgate.netrsc.org The degree of imidization can be monitored using techniques like proton nuclear magnetic resonance and infrared measurements, with imidization ratios reaching up to 98%. researchgate.net While thermal imidization is common, it can potentially decrease mechanical performance due to water hydrolysis of remaining PAA and void formation from water evaporation. acs.org To circumvent these issues, soluble polyimides that can be cast into films without thermal treatment are desired. acs.org

The choice of tetracarboxylic dianhydride monomer significantly influences the properties of the resulting polyimides. By varying the dianhydride structure, researchers can tailor the molecular flexibility and, consequently, the solubility and thermal behavior of the polyimides. acs.orgmdpi.comnih.gov For example, incorporating dianhydrides with bending structures, such as mellophanic dianhydride, can lead to polyimides with good solubility in organic solvents like chloroform, DMAc, and dimethyl sulfoxide (B87167). acs.org The solubility of biopolyimides has been observed to be greatly dependent on the structural flexibility (torsion energy) of the molecular repetitive units, with lower torsion energy favoring solubility. mdpi.comnih.gov

Bio-based polyimides synthesized from 4ACA photodimers and various dianhydrides have shown ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C and glass transition temperatures (Tg) above 350 °C. figshare.comacs.org These values are among the highest reported for bio-based plastics. figshare.comacs.org The mechanical properties can also be influenced by the dianhydride; for instance, polyimide films from cyclobutanetetracarboxylic dianhydride have shown high flexibility with elongation at break around 10.2%. researchgate.net

Here is a table summarizing some properties of bio-based polyimides synthesized from 4ACA derived diamine and various dianhydrides:

DianhydrideTg (°C)Td10 (°C)Solubility in DMAc
Pyromellitic dianhydride (PMDA)>350>425Insoluble
3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)294397Soluble
4,4′-Oxydiphthalic anhydride (B1165640) (ODPA)259375Soluble
3,3′,4,4′-Diphenylsulfonetetracarboxylic dianhydride (DSDA)278386Soluble
1,2,3,4-Cyclobutanetetracarboxylic dianhydride (CBDA)-~415Soluble

This compound photodimers are also valuable monomers for the synthesis of bio-derived polyamides. researchgate.netnih.govjaist.ac.jpresearchgate.net These polyamides can exhibit high transparency and mechanical strength, making them potential alternatives to conventional transparent polymers like polycarbonate. nih.govjaist.ac.jp

Quaternized derivatives of this compound photodimers have been used to synthesize cationic biopolyamides. researchgate.netacs.orgfigshare.comresearchgate.netjaist.ac.jpdntb.gov.ua For example, 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA) is synthesized by the quaternization of 4ACA and then polymerized with various diamines. researchgate.netacs.orgfigshare.com These biopolyamides are typically soluble in aprotic solvents and possess high thermal properties, with 10% weight loss temperatures ranging from 296 to 329 °C. researchgate.netacs.orgfigshare.com An entirely bio-based cationic polyamide, PA-R4, has been developed using Q4-ATA and glucose-derived diamine, demonstrating high renewable source content (over 99%). researchgate.netacs.orgfigshare.com These cationic polyamides have shown potential in applications such as anion exchange for removing pollutants like iodide from water. researchgate.netacs.orgfigshare.com

Here is a table summarizing thermal properties of some biopolyamides from quaternized 4ACA photodimers:

Polyamide TypeTd10 (°C)Solubility in Aprotic Solvents
Polyamides from Q4-ATA and various diamines296–329Soluble
PA-R4 (from Q4-ATA and glucose-derived diamine)-Soluble

Synthesis of Bio-derived Polyamides

Polyamides from Truxillic Acid Derivatives

Truxillic acid derivatives, specifically 4,4′-diamino-α-truxillic acid (4ATA), which is a photodimer of this compound, serve as key monomers for the synthesis of polyamides. nih.govresearchgate.netacs.orgjaist.ac.jpresearchgate.netmdpi.comacs.orgfigshare.com These polyamides are typically synthesized via polycondensation reactions involving 4ATA or its derivatives and various dicarboxylic acids or diamines. nih.govresearchgate.netacs.org For instance, polyamides have been synthesized using 4,4′-diamino-α-truxillic acid dimethyl ester as a co-monomer. mdpi.com The introduction of fluorine side chains into these polyamide structures, through the use of fluorinated truxillic acid derivatives like 4,4′-bis(trifluoroacetamido)-α-truxillic acid (ATA-F1) and 4,4′-bis(pentafluoropropionamido)-α-truxillic acid (ATA-F2), has been explored to modify their properties. nih.govmdpi.com Polyamides derived from quaternized 4ACA photodimers have also been synthesized, exhibiting solubility in aprotic solvents. acs.orgfigshare.com

Fully Bio-based Polymer Systems

A significant advantage of utilizing this compound in polymer synthesis is its potential to contribute to fully bio-based polymer systems. 4ACA can be produced from renewable resources like glucose through the metabolic engineering of microorganisms such as Escherichia coli. researchgate.netnih.govresearchgate.netfigshare.comnih.govresearchgate.netacs.orgrsc.orgnih.govjaist.ac.jpjst.go.jpresearchgate.net This bio-based origin positions 4ACA as a sustainable alternative to petroleum-based monomers in the production of high-performance polymers like polyimides and polyamides. researchgate.netnih.govresearchgate.netfigshare.comresearchgate.netjaist.ac.jpjaist.ac.jpresearchgate.net Some polyamides derived from 4ACA photodimers are highlighted as entirely bio-based, with their precursors originating solely from glucose-derived 4ACA. acs.orgfigshare.com This focus on bio-based feedstocks aligns with the increasing demand for sustainable and environmentally friendly materials.

Advanced Material Properties and Performance Characterization

Polymers derived from this compound exhibit a range of advanced material properties, making them suitable for demanding applications.

Thermal Stability of this compound-Derived Polymers

Polymers synthesized from this compound derivatives, particularly polyimides, demonstrate remarkable thermal stability. Bio-based polyimides derived from 4ACA photodimers have shown ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 425 °C and glass transition temperatures (Tg) below 350 °C. researchgate.netfigshare.comresearchgate.netacs.org These values are reported to be among the highest for bio-based plastics. researchgate.netfigshare.comacs.org Some polyimides derived from the δ-type isomer of truxinic acid derivatives exhibit thermostability with a 10% weight loss temperature around 415 °C. researchgate.netacs.orgresearchgate.net Polyamides derived from 4ACA derivatives also possess high thermal resistance. Their decomposition temperatures can range from 378 to 420 °C, and some variants show glass transition temperatures between 221 and 322 °C. researchgate.net Fluorinated polyamides synthesized from 4ACA derivatives maintain heat resistance above 250 °C. nih.govmdpi.comnih.gov Poly(4AHCA), a polyamide derived from hydrogenated 4ACA, shows a Td10 of 394 °C and a Tg of 240 °C. nih.gov

Here is a table summarizing some thermal properties of polymers derived from this compound:

Polymer TypeDerivative/Monomer SourceT10 (°C) / Td10 (°C)Tg (°C)NotesSource
Bio-based Polyimide4ACA Photodimer> 425< 350Ultrahigh thermal resistance researchgate.netfigshare.comresearchgate.netacs.org
Polyimideδ-type Truxinic Acid Derivative~ 415High thermostability researchgate.netacs.orgresearchgate.net
Bio-based PI derivatives4ACAUp to 410High-performance characteristics researchgate.net
Polyamide4ACA derivatives378–420221–322High heat resistance (for some variants) researchgate.net
Fluorinated PolyamidesFluorinated Truxillic Acid Derivatives from 4ACA> 250> 250Retained heat resistance nih.govmdpi.comnih.gov
Poly(4AHCA) (Polyamide from hydrogenated 4ACA)4-Aminohydrocinnamic acid (4AHCA) from 4ACA394240High thermal properties nih.gov
Soluble Biobased Polyimides4ACA derived diamine with various dianhydrides375–397259–294Good thermal stability mdpi.comnih.gov
Cationic BiopolyamidesQuaternized 4,4′-di(trimethylamino)-α-truxillic acid (Q4-ATA)296–329High thermal properties acs.orgfigshare.com

Optical Properties of Polymeric Materials (e.g., Transparency, Refractive Index)

Polymers derived from this compound are often noted for their favorable optical properties, particularly high transparency. Bio-based polyimide films synthesized from 4ACA photodimers exhibit excellent transparency and high refractive indices. researchgate.netfigshare.comjst.go.jpacs.org Polyamides and polyimides derived from diaminotruxillic acid are also recognized for their very high transparency. researchgate.netresearchgate.netresearchgate.net The introduction of fluorine side chains in polyamides derived from 4ACA derivatives has been shown to improve transparency and suppress yellowness. nih.govmdpi.comnih.gov Water-soluble polyimides derived from 4,4′-diamino-α-truxillate dianion also demonstrate exceptional transparency. rsc.orgresearchgate.net Specific transmittance values have been reported, such as 88% at 450 nm for some polyimides and 90% or more at 450 nm for certain fluorinated polyamides. jst.go.jpmdpi.com The refractive index of these materials is also a notable property, with values around 1.6 reported for some polyimides. jst.go.jp Furthermore, the refractive index can be controlled by forming composites with metal oxides. jaist.ac.jp

Here is a table illustrating some optical properties:

Polymer TypeKey Feature / ModificationTransparency / TransmittanceRefractive IndexNotesSource
Bio-based Polyimide FilmsFrom 4ACA PhotodimerExcellent TransparencyHigh researchgate.netfigshare.comjst.go.jpacs.org
Polyamide / PolyimideFrom Diaminotruxillic AcidVery High Transparency researchgate.netresearchgate.netresearchgate.net
Fluorinated PolyamidesFluorine side chains (from 4ACA derivatives)High Transparency, Low Yellowness IndexImproved transparency and suppressed yellowness nih.govmdpi.comnih.gov
Fluorinated Polyamides (Specific Example)PA-F1a, b, c, e≥ 90% at 450 nm mdpi.com
Water-soluble PolyimidesContaining 4,4′-diamino-α-truxillate dianionExceptional Transparency rsc.orgresearchgate.net
Polyimide (Specific Example)88% at 450 nm1.6High transparency jst.go.jp
Polyamide CompositesComposited with metal oxidesTransparentControllableRefractive index increases with metal oxide content jaist.ac.jp

Mechanical Strength and Toughness Characterization

Polymers derived from this compound also exhibit promising mechanical properties, including high strength and toughness. Bio-based polyimide films synthesized from 4ACA photodimers demonstrate high tensile strength and high Young's moduli. researchgate.netfigshare.comacs.org Some bio-based PI derivatives show tensile strength up to 98 MPa. researchgate.net Polyamides synthesized from α-type 4-aminocinnamoyl photodimer-based diamine have been reported to exhibit significantly higher mechanical strength compared to conventional transparent polymers like polycarbonate. jaist.ac.jp Polyamides derived from 4,4′-diamino-α-truxillic acid derivatives demonstrate high strain-energy density, indicating high toughness. researchgate.net Specific mechanical property values have been characterized for various polyimides and polyamides. Some bio-based polyimides have tensile strength exceeding 132 MPa. researchgate.net Young's modulus values around 10 GPa have been reported for some polyimides. jst.go.jp Bio-based polyimide/halloysite nanocomposites based on 2,5-furandicarboxylic acid showed improved tensile strength and Young's modulus compared to pure bio-based polyimide. mdpi.com

Here is a table presenting some mechanical properties:

Polymer TypeDerivative/CompositionTensile Strength (MPa)Young's Modulus (GPa)Strain-Energy DensityNotesSource
Bio-based Polyimide FilmsFrom 4ACA PhotodimerHighHigh researchgate.netfigshare.comacs.org
Bio-based PI derivatives4ACAUp to 98High-performance characteristics researchgate.net
PolyamideFrom α-type 4-aminocinnamoyl photodimer-based diamineMuch Higher than PCHigher mechanical strength than polycarbonate jaist.ac.jp
PolyamidesFrom 4,4′-diamino-α-truxillic acid derivativesHighHigh toughness researchgate.net
Bio-based Polyimides> 132Ultrahigh performance researchgate.net
Polyimide (Specific Example)10High strength jst.go.jp
Bio-based Polyimide/Halloysite NanocompositeBased on 2,5-furandicarboxylic acid with 1% HNTs108.852.29Improved mechanical properties mdpi.com
Bio-based Polyimide (Pure)Based on 2,5-furandicarboxylic acid79.021.308Baseline for comparison mdpi.com
Soluble Biobased PolyimidesFrom 4ACA derived diamine with cyclobutanetetracarboxylic dianhydrideHigh flexibility (10.2% elongation at break) researchgate.net

Solubility Behavior of Bio-derived Polyimides and Polyamides

Controlling the solubility of bio-derived polyimides and polyamides is crucial for their processing and application. While traditional aromatic polyimides are often insoluble, modifications to the structure of this compound-derived polymers can impart solubility. Some polyimides derived from 4ACA photodimers, particularly those utilizing diamines with bending structures like the δ-type truxinic acid derivative, exhibit solubility in various organic solvents including N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and even tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.netjaist.ac.jpresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov The solubility is influenced by the choice of dianhydride and the flexibility or bending nature introduced into the polymer backbone. researchgate.netacs.orgmdpi.com

Furthermore, water solubility can be achieved. Modifying the carboxylic acid side chains of polyimides or through alkali metal saltation of the carboxylic acid groups can render them water-soluble. researchgate.netrsc.orgnih.govjaist.ac.jpjaist.ac.jpresearchgate.netresearchgate.net For example, polyimides containing 4,4′-diamino-α-truxillate dianion units are intrinsically water-soluble and can be processed from aqueous solutions. rsc.orgresearchgate.net These water-soluble films can subsequently be made insoluble through post-treatment with weak acid or multivalent metal ions. rsc.orgjaist.ac.jpresearchgate.net Some polyamides derived from quaternized 4ACA photodimers are soluble in aprotic solvents. acs.orgfigshare.com Controlling solubility allows for diverse processing techniques and expands the potential applications of these bio-based materials.

Here is a table summarizing solubility characteristics:

Polymer TypeDerivative/ModificationSolubilityNotesSource
PolyimidesFrom 4ACA photodimers (with bending structures)Soluble in organic solvents (NMP, DMAc, DMF, DMSO, sometimes THF)Solubility depends on dianhydride and structural flexibility researchgate.netresearchgate.netjaist.ac.jpresearchgate.netacs.orgresearchgate.netmdpi.comnih.gov
PolyimidesWith modified carboxylic acid side chainsWater-solubleAchieved through modification or saltation researchgate.netrsc.orgnih.govjaist.ac.jpjaist.ac.jpresearchgate.netresearchgate.net
PolyimidesContaining 4,4′-diamino-α-truxillate dianionIntrinsically water-solubleProcessed from aqueous solutions, can be made insoluble post-treatment rsc.orgresearchgate.net
PolyamidesFrom quaternized 4ACA photodimersSoluble in aprotic solvents acs.orgfigshare.com
Water-soluble PolyamideMethyl esters in side chains hydrolyzed by alkaliWater-solubleFurther insolubilization with divalent metal ions jaist.ac.jp

Photoirradiation Stability and Degradability

Polymers derived from this compound, particularly polyimides and polyamides, have shown interesting properties related to photoirradiation stability and degradability. Bio-derived polyimides synthesized using microorganism-derived this compound have demonstrated high thermal resistance and transparency researchgate.netresearchgate.net. The stability of these polyimides under photoirradiation has been systematically investigated using techniques such as infrared spectroscopy (IR), solid-state nuclear magnetic resonance (NMR), and tensile tests researchgate.net. Studies have found that these bio-derived polyimides can maintain their stability for several hundred hours under photoirradiation. However, prolonged radiation can lead to deterioration, affecting the imide ring and the tertiary carbon of the cyclobutane (B1203170) ring, and resulting in the formation of carbonyl species as oxidation products researchgate.net.

The presence of the cyclobutane ring in polymers derived from the photodimerization of this compound offers a mechanism for photodegradability. This cyclobutane structure can be cleaved by ultraviolet irradiation, suggesting their potential use as degradable polymers researchgate.net. This photodegradable characteristic, combined with high heat resistance and transparency, makes such polymers promising for applications where controlled degradation upon UV exposure is desired researchgate.net.

Functional Material Applications

Applications in Electronic Devices

Bio-based polyimides derived from this compound photodimers are being explored for applications in electronic devices, particularly in flexible electronics researchgate.net. These materials exhibit high thermal resistance, with 10% weight loss temperatures exceeding 425 °C, and glass transition temperatures above 350 °C, which are notable properties for bio-based plastics researchgate.netacs.org. The potential application of bio-based polyimides in electronic devices contributes to the development of a sustainable economy researchgate.net. Research highlights the development of thermoelectrically superior and highly transparent bio-derived polyimides using microorganism-derived this compound researchgate.net. These materials can serve as substrates and dielectrics in flexible organic field-effect transistors (OFETs), demonstrating compatible and stable performance even after thermal stress and bending cycles researchgate.net.

Development of Degradable Polymers

This compound and its derivatives, particularly their photodimers (truxillic and truxinic acids), are valuable building blocks for developing degradable polymers researchgate.netjaist.ac.jp. The photodimerization of this compound derivatives can yield different isomeric dimers with unique structural characteristics, including a photodegradable cyclobutane ring jaist.ac.jp. Polymers synthesized from these photodimers, such as polyamides and polyimides, can exhibit photodegradability upon UV light irradiation due to the cleavage of the cyclobutane units in the polymer backbone researchgate.netjaist.ac.jp. This property is significant for developing eco-friendly and high-performance materials with controlled degradation profiles jaist.ac.jp.

Anion-Exchange Materials for Pollution Remediation

Cationic biopolyamides synthesized from quaternized this compound photodimers have shown promise as anion-exchange materials for pollution remediation, specifically for removing iodide (I⁻) from water researchgate.netacs.orgresearchgate.net. A multifunctional monomer, 4,4'-di(trimethylamino)-α-truxillic acid (Q4-ATA), is synthesized by the quaternization of this compound and then polymerized with various diamines to obtain these biopolyamides researchgate.netacs.orgresearchgate.net. These cationic biopolyamides exhibit high thermal properties, with 10% weight loss temperatures ranging from 296 to 329 °C researchgate.netacs.orgresearchgate.net. Their anion-exchange ability has been demonstrated in the removal of iodide ions from water, showing over 80% adsorption of 10 mg/L initial I⁻ concentration at 90 °C with a 120-minute equilibrium time researchgate.netacs.orgresearchgate.net. The effectiveness of these materials in performing stable anion-exchange processes under various conditions makes them a sustainable and promising system for anionic pollution remediation in water researchgate.netacs.orgresearchgate.net.

Adhesive Materials

Cinnamic acid derivatives, including this compound, have been explored in the development of adhesive materials. Modified olefin resin compositions containing an aromatic group-containing polymer such as a polyester (B1180765) and a carbon-to-carbon chain resin component with a cinnamic acid ester group in the side chain can function as adhesives, showing strong bonding force to chlorine-containing polymers or aromatic group-containing polymers google.com. The introduction of the carbonyl group to a benzene (B151609) nucleus-containing compound, such as p-aminocinnamic acid, through reaction with a modified polyolefin type polymer can impart adhesiveness google.com. Research on mussel-mimetic adhesive materials has also involved derivatives of cinnamic acid, highlighting the potential for developing high-performance, eco-friendly adhesives with photodegradability jaist.ac.jpjst.go.jp.

Organic Semiconductors and Liquid Crystals

This compound derivatives have been investigated for their potential in organic semiconductors and liquid crystals researchgate.netresearchgate.net. The extended system of conjugated double bonds in cinnamic acids and their esters makes them suitable for applications in non-linear optics and optoelectronics mdpi.com. Some derivatives of this compound have been synthesized and studied for their liquid crystalline properties researchgate.net. For instance, the synthesis of homologues of 4-alkoxybenzylidene-4'-aminocinnamic acid 1-trifluoromethylalkyl esters has been reported, and their mesomorphic properties investigated researchgate.net. While research on organic semiconductors and liquid crystals is broad, compounds related to this compound fit within the scope of materials being explored for these applications due to their structural characteristics that can influence charge transport and liquid crystalline behavior tuwien.ac.atwat.edu.pl.

Antimicrobial Cellulose (B213188) Fibers

Cellulose materials inherently lack antibacterial properties, which restricts their use in applications such as medical textiles and food packaging where microbial resistance is crucial. x-mol.netresearchgate.net To address this limitation, researchers have explored methods to endow cellulose fibers with antimicrobial functionality. A promising strategy involves chemically modifying cellulose fibers by grafting antimicrobial agents onto their structure. x-mol.netresearchgate.net

One such approach utilizes this compound to create antibacterial cellulose-based materials through a simple and environmentally friendly method. x-mol.netresearchgate.net This process typically involves an initial modification of cellulose fibers (CFs) using sodium periodate (B1199274) (NaIO₄) to produce dialdehyde (B1249045) cellulose fibers (DCFs). x-mol.netresearchgate.net The dialdehyde groups on the modified cellulose then serve as reaction sites for the chemical grafting of this compound via a Schiff base reaction. x-mol.netresearchgate.net This grafting process yields this compound-modified DCFs, often referred to as C-DCFs. x-mol.net

Detailed research findings have demonstrated the effectiveness of this compound-modified cellulose fibers against common bacteria. Studies have shown that C-DCFs exhibit excellent antibacterial activity against both Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). x-mol.netresearchgate.net Inhibition ratios exceeding 99.6% for S. aureus and 99.0% for E. coli have been reported for these modified fibers. x-mol.netresearchgate.net

Furthermore, the antibacterial efficacy of C-DCFs has been shown to be long-lasting. Modified fibers maintained a high antibacterial ratio of 99% even after two months of exposure to the air environment. x-mol.netresearchgate.net This sustained activity suggests that grafting this compound provides robust and durable antimicrobial properties to cellulose fibers, making them advantageous for relevant applications. x-mol.netresearchgate.net

The grafting strategy is considered efficient, green, and easy to implement in both the work-up stage and purification, aligning with principles of green chemistry. x-mol.netresearchgate.net

Antibacterial Activity of this compound Modified Cellulose Fibers

Bacterial StrainInhibition Ratio (%)
Staphylococcus aureus> 99.6
Escherichia coli> 99.0

Data based on research findings on this compound-modified dialdehyde cellulose fibers (C-DCFs). x-mol.netresearchgate.net

The intrinsic antimicrobial properties of this compound itself contribute to the effectiveness of the modified fibers. Studies on this compound have reported inhibitory activity against B. subtilis and E. coli with specific Minimum Inhibitory Concentration (MIC) values. mdpi.com

Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µM)
B. subtilis602
E. coli708

Data based on studies of this compound. mdpi.com

The successful grafting of this compound onto the pre-treated cellulose fibers via Schiff base formation is a key aspect of achieving these enhanced antimicrobial characteristics. x-mol.netresearchgate.net This chemical modification provides a stable linkage for the antimicrobial agent, preventing leaching and enabling long-term effectiveness. x-mol.netresearchgate.net

Interactions with Biological Systems and Mechanistic Studies

Enzyme Inhibition and Modulation

The ability of 4-aminocinnamic acid and its derivatives to inhibit or modulate enzyme activity has been a subject of scientific inquiry. These interactions are crucial for understanding potential biological roles and therapeutic applications.

Interaction with Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

Peptidylglycine α-hydroxylating monooxygenase (PHM) is a domain of the bifunctional enzyme peptidylglycine α-amidating monooxygenase (PAM). PHM catalyzes the crucial first step in the biosynthesis of α-amidated peptides, which are important signaling molecules. This step involves the copper-, ascorbate-, and O2-dependent hydroxylation of a glycine-extended peptide precursor. nih.govuniprot.orguniprot.orgnih.gov

Studies have shown that cinnamic acid and its analogs, including this compound, can act as inhibitors or inactivators of PHM. nih.govtandfonline.com

The binding affinity of this compound and its derivatives to PHM has been investigated through steady-state inhibition studies. These studies determine the inhibition constant (KI), which reflects the affinity of the inhibitor for the enzyme.

Decoration of the phenyl ring of cinnamate (B1238496) with substituent groups results in changes in the affinity of PHM for the cinnamate derivative. nih.govtandfonline.com this compound binds to PHM with greater affinity than cinnamate. nih.govtandfonline.com For instance, the observed inhibition constant (KI,obs) for this compound was reported as 0.5 ± 0.06 mM, compared to 4 ± 0.2 mM for cinnamic acid. nih.gov A derivative, N-dansyl-4-aminocinnamic acid, showed a significantly tighter binding affinity with a KI,obs of 0.01 ± 0.001 mM. nih.govtandfonline.com This suggests that modifications to the amino group can significantly impact binding. The relatively tight binding of N-dansyl-4-aminocinnamic acid to PHM may be due to the interaction of the N,N-dimethyl-1-naphthylamine moiety of the dansyl group with a hydrophobic pocket in PHM, consistent with structure-activity studies indicating that peptide substrates with a hydrophobic amino acid in the penultimate position have higher binding. nih.govtandfonline.com

The differences in PHM affinity observed for these compounds are likely related to variations in interactions between the substituent group on the phenyl ring and amino acid residues in the active site. nih.govtandfonline.com Modeling results suggest that the carboxylate moiety of cinnamate interacts with arginine-240 in the PHM active site, similar to the C-terminus of peptide substrates. nih.gov

Here is a table summarizing the binding affinities (KI,obs) of cinnamic acid and some analogs to PHM:

CompoundKI,obs (mM)
Cinnamic acid4 ± 0.2
This compound0.5 ± 0.06
N-Dansyl-4-aminocinnamic acid0.01 ± 0.001
2-Trifluoromethylcinnamic acid0.2 ± 0.02
3,4-Methylenedioxycinnamic acid0.3 ± 0.04
4-Nitrocinnamic acid0.6 ± 0.04
Phenylpropiolic acid2 ± 0.3
N,N-Dimethyl-4-aminocinnamic acid~4
Urocanic acid10

Investigations have been conducted to determine if the inactivation of PHM by cinnamic acid analogs, including this compound, involves covalent modification of the enzyme.

Incubation of PHM with either [14C]-cinnamate or N-dansyl-4-aminocinnamic acid resulted in inactive enzyme that was not labeled. nih.gov Comparison of trypsin-digested cinnamate-inactivated enzyme to control enzyme by MALDI-TOF showed no differences between the samples. nih.gov These findings suggest that inactivated PHM was not covalently modified by an unlabeled fragment from either of these olefins. nih.gov This indicates that upon inactivation, the phenyl ring of [14C]-cinnamate or N-dansyl-4-aminocinnamic acid was not lost in a manner that would result in modified PHM without the incorporation of the 14C or the dansyl group. nih.gov

The mechanism of inactivation by cinnamates is suggested to involve the formation of a vinyl radical. nih.gov This is related to the irreversible inactivation of PHM by other compounds like trans-benzoylacrylate and trans-4-phenyl-3-butenoate (PBA), where PBA inactivation is proposed to occur via the formation of an allylic radical. nih.gov

Binding Affinity Studies

Myeloperoxidase (MPO) Inhibitory Activity of Related Derivatives

Myeloperoxidase (MPO) is an enzyme found in human neutrophils that plays a key role in the innate immune response by producing hypochlorous acid (HOCl), a strong oxidant. researchgate.netnih.govdntb.gov.uadntb.gov.ua While essential for defense, excessive MPO activity and the resulting production of reactive oxygen species (ROS) are implicated in chronic diseases. researchgate.netnih.gov

Research has explored the MPO inhibitory activity of hydroxy-amino-cinnamic acid derivatives. researchgate.netnih.govdntb.gov.uaportlandpress.com These compounds have garnered interest as potential therapeutic agents due to their antioxidant and anti-inflammatory properties. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.net

Studies on hydroxy-amino-cinnamic acid derivatives have provided insights into the structural features that contribute to their MPO inhibitory activity. researchgate.netnih.govdntb.gov.uaportlandpress.com Two such derivatives, (E)-(5-chloro-2-hydroxy)-α-aminocinnamic acid (compound 2c) and (E)-(2,4-dihydroxy)-α-aminocinnamic acid (compound 2f), have been reported as MPO inhibitors. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.netresearcher.life

Compound 2f, with two hydroxyl groups on the aromatic ring, demonstrated better inhibitory effects on MPO peroxidation activity compared to compound 2c and the reference compound 5-aminosalicylic acid (5-ASA) in a rat model of ulcerative colitis. researchgate.netportlandpress.comnih.govdntb.gov.uaresearchgate.net This suggests that the presence and position of hydroxyl groups on the phenyl ring are important for MPO inhibition. The two hydroxyl groups in compound 2f are thought to contribute electron-donating properties and better resonance structures, which may enhance its activity. portlandpress.com

In vitro studies evaluating the MPO peroxidation inhibitory activity of a series of (E)-2-hydroxy-α-aminocinnamic acids showed varying degrees of inhibition at a concentration of 100 µM. researchgate.net For example, compound 2f inhibited peroxidation activity by 63.0 ± 1.5%, while compound 2c inhibited it by 40.5 ± 4.4%. researchgate.netportlandpress.com

Docking calculations for (E)-2-hydroxy-α-aminocinnamic acids suggest that both the amino and carboxylic acid groups of the α-aminopropenoic acid arm are structural requirements for anchoring within the distal cavity of the MPO active site. nih.govdntb.gov.ua

Here is a table showing the MPO peroxidation inhibition percentages for some hydroxy-amino-cinnamic acid derivatives and 5-ASA at 100 µM:

CompoundMPO Peroxidation Inhibition (%)
5-ASA74.4 ± 2.9
Compound 2a54.4 ± 3.1
Compound 2b48.4 ± 4.1
Compound 2c40.5 ± 4.4
Compound 2d4.3 ± 0.1
Compound 2e79.7 ± 6.6
Compound 2f63.0 ± 1.5
Compound 2g33.0 ± 1.1
Compound 2h77.1 ± 3.9
Compound 2i19.6 ± 0.1
Compound 2j38.3 ± 0.1

Hydroxy-amino-cinnamic acid derivatives exhibit antioxidant properties, which contribute to their ability to modulate enzyme activity, particularly in the context of MPO. researchgate.netnih.govdntb.gov.uaportlandpress.comnih.govdntb.gov.uaresearchgate.net These compounds can act as radical scavengers, reducing the presence of reactive oxygen species generated by MPO activity. nih.govdntb.gov.uaportlandpress.com

The antioxidant activity of these derivatives is linked to their chemical structure, particularly the presence of hydroxyl groups on the aromatic ring. researchgate.netnih.govdntb.gov.uaportlandpress.comresearchgate.net These groups can donate electrons, which helps in the delocalization of radicals and their stabilization. portlandpress.comresearchgate.net For example, compound 2f showed significant radical scavenging activity in DPPH and ABTS assays. portlandpress.com

The protective effect of compound 2f in an ulcerative colitis model was attributed to its ability to inhibit MPO activity and its antioxidant activity. portlandpress.comnih.govdntb.gov.uaresearchgate.net By reducing oxidative stress, these compounds can mitigate the damage caused by excessive MPO-generated oxidants, thereby indirectly modulating the inflammatory response associated with MPO activity. researchgate.netnih.govdntb.gov.uaportlandpress.comnih.govdntb.gov.uaresearchgate.net

Hydroxycinnamic acid derivatives, as a class of phenolic acids, are known for their antioxidant and anti-inflammatory activities, which involve minimizing oxidative damage and potentially regulating the expression of antioxidant genes and biochemical pathways. researchgate.net

Structure-Activity Relationships for MPO Inhibition

Antimicrobial Research

This compound has been investigated for its potential as an antimicrobial agent. lookchem.com Studies indicate that cinnamic acid derivatives, including 4-ACA, possess mild antimicrobial properties. frontiersin.orgnih.gov

Antibacterial Activity Against Gram-Positive and Gram-Negative Organisms

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. Specifically, it has shown activity against Bacillus subtilis and Escherichia coli. mdpi.compsu.eduresearchgate.net In one study, this compound exhibited minimum inhibitory concentration (MIC) values of 602 µM against B. subtilis and 708 µM against E. coli. mdpi.compsu.eduresearchgate.net

Furthermore, this compound has been chemically grafted onto cellulose (B213188) fibers, resulting in materials with enhanced antibacterial properties. x-mol.net These modified cellulose fibers demonstrated excellent antibacterial activity against Staphylococcus aureus and E. coli, with inhibition ratios exceeding 99.6% and 99.0%, respectively. x-mol.netresearchgate.net This modified material also maintained its antibacterial effectiveness over an extended period. x-mol.netresearchgate.net

Antifungal Activity

While research has focused on the antibacterial aspects of this compound, information specifically detailing its direct antifungal activity is less prevalent in the provided search results. However, related cinnamic acid derivatives have shown antifungal effects against species like Aspergillus niger and Candida albicans. mdpi.compsu.edu The cinnamic skeleton is considered a scaffold with potential against both bacteria and fungi. psu.edunih.gov

Biofilm Inhibition Studies

This compound and its derivatives have been explored for their ability to inhibit biofilm formation, a key mechanism of microbial resistance. frontiersin.orgnih.gov Zinc(II) complexes incorporating this compound have demonstrated inhibition of biofilm growth against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. frontiersin.orgnih.govnih.govfrontiersin.org

Studies on related compounds like 4-hydroxycinnamic acid (p-coumaric acid) have shown significant anti-biofilm activity against Streptococcus mutans, reducing biofilm formation and extracellular polymeric substance production. nih.govbiorxiv.org While this is not directly this compound, it suggests the potential for the cinnamic acid scaffold to possess anti-biofilm properties.

Synergistic Effects with Metal Ions (e.g., Zinc(II) Complexes)

Combining this compound with metal ions, such as zinc(II), can lead to coordination compounds with enhanced antimicrobial activity compared to the organic ligand alone. frontiersin.orgnih.govnih.gov Zinc(II) complexes formed with this compound, such as the 0D complex [Zn(4-AC)₂(H₂O)₂] and various coordination polymers and MOFs, have shown very good planktonic cell killing and biofilm inhibition against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. frontiersin.orgnih.govnih.gov This synergistic effect is attributed to the inherent antibacterial nature of the metal cation combined with the antimicrobial properties of the aminocinnamic acid ligand. frontiersin.orgnih.govnih.gov

Structural Determinants of Antimicrobial Potency

Research into the structural determinants of antimicrobial activity among cinnamic acid derivatives suggests that the substitution pattern on the phenyl ring significantly influences activity. plos.org While specific detailed structure-activity relationship (SAR) studies focusing solely on this compound are limited in the provided results, comparisons with other substituted cinnamic acids offer insights. For instance, the position of functional groups, such as nitro groups in nitrocinnamic acid isomers, impacts activity. mdpi.compsu.eduresearchgate.netnih.gov The cinnamic acid scaffold itself is considered responsible for anti-biofilm performance in related compounds like zosteric acid derivatives, with the presence of a carboxylate anion and the conjugated aromatic system being instrumental. plos.org Further research is needed to fully elucidate the specific structural features of this compound that contribute to its antimicrobial potency.

Chromophore Interactions in Photoactive Proteins (e.g., Photoactive Yellow Protein, PYP)

While this compound is structurally related to the chromophore found in Photoactive Yellow Protein (PYP), it is not the native chromophore. The native chromophore of PYP, a blue-light photoreceptor found in Halorhodospira halophila, is 4-hydroxycinnamic acid (p-coumaric acid). uniprot.orgrsc.orgresearchgate.netnih.govuva.nlresearchgate.net This chromophore is covalently bound to a cysteine residue (Cys69) via a thioester linkage. uniprot.orgresearchgate.netnih.govuva.nl

Studies involving the reconstitution of apo-PYP with various chromophore analogs have included this compound. uva.nluva.nl These studies help to understand how modifications to the chromophore structure affect the protein's properties and photocycle. While this compound has been used in such hybrid PYP studies, its interaction and effect on the photocycle would differ from the native 4-hydroxycinnamic acid due to the difference in the functional group at the para position. uva.nluva.nl The absorption maximum of the hybrid containing this compound was observed to be different from that reported for the wild-type chromophore. uva.nl

Data Table: Antibacterial Activity of this compound

CompoundOrganismMIC (µM)
This compoundBacillus subtilis602
This compoundEscherichia coli708

Data Table: Antibacterial Activity of this compound-Modified Cellulose Fibers

MaterialOrganismInhibition Ratio (%)
This compound-modified cellulose fibersStaphylococcus aureus> 99.6
This compound-modified cellulose fibersEscherichia coli> 99.0

Computational Chemistry and Theoretical Modeling

Molecular Structure and Conformation Analysis

Understanding the molecular structure and preferred conformations of 4-aminocinnamic acid is crucial for predicting its reactivity and material properties. Computational methods allow for the detailed analysis of its geometry and flexibility.

Density Functional Theory (DFT) for Photodimer Geometries

DFT calculations have been instrumental in determining the structures of the photodimers formed from this compound derivatives. Specifically, DFT has been used to reveal the unique bending angles present in different isomeric photodimers, such as the β- and δ-types jaist.ac.jp. For instance, DFT calculations have shown that β-type photodimers possess a bending angle of approximately 70°, while δ-type photodimers exhibit a bending angle of around 101° jaist.ac.jpacs.org. These distinct angles arise from the specific molecular arrangements in the crystal lattice that dictate the outcome of the solid-state photodimerization jaist.ac.jp.

DFT simulations have also assisted in interpreting experimental data, such as low-wavenumber Raman investigations of the single-crystal-to-single-crystal photodimerization of this compound salts. These calculations help to clarify spectral signatures and correlate the dynamics of the monomer and dimer systems during the transformation chemistryviews.orgresearchgate.netnih.gov.

Structural Flexibility and Torsion Energy Calculations

The structural flexibility of this compound derivatives, particularly the ability of different parts of the molecule to rotate around bonds (torsion), significantly influences their properties, including solubility and the characteristics of polymers derived from them nih.govmdpi.com. Torsion energy calculations are employed to quantify the energy barriers associated with these rotations, providing insights into the molecule's conformational landscape. Studies on biopolyimides synthesized from this compound dimers have shown that the solubility of these polymers is greatly dependent upon their structural flexibility, which can be related to torsion energy nih.govmdpi.comresearchgate.net. Flexible structures, often associated with lower torsion energy barriers for certain rotations, tend to facilitate greater solubility nih.gov.

Electronic Properties and Spectroscopic Simulations

Computational methods are valuable for predicting and analyzing the electronic properties of this compound, which are directly related to its spectroscopic behavior, particularly its absorption and emission characteristics.

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the electronic absorption and emission spectra of organic molecules like this compound. These calculations can predict the wavelengths and intensities of electronic transitions, providing a theoretical basis for experimental UV-Vis and fluorescence spectroscopy data mdpi.com. Studies on cinnamic acids, including this compound, have utilized quantum chemical calculations to understand the effect of solvent and protonation state on their UV absorption spectra . The electronic transitions, often described as transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are influenced by the molecular structure and the surrounding environment .

While direct spectroscopic simulations specifically for this compound's absorption and emission are mentioned in the context of related compounds or general cinnamic acids mdpi.comuomustansiriyah.edu.iqelifesciences.orgresearchgate.net, the principle applies to this compound itself, given its structural similarity to other cinnamic acid derivatives studied computationally.

Analysis of Electronic Density Distribution

The distribution of electron density within a molecule provides fundamental information about its chemical bonding, reactivity, and interactions. Computational methods allow for the visualization and analysis of electronic density. For this compound, the electron-donating nature of the amino group significantly influences the electronic density distribution, particularly within the conjugated π system encompassing the phenyl ring and the acrylic acid moiety mdpi.com. Analysis of electron density can help understand the molecule's polarity, potential sites for electrophilic or nucleophilic attack, and how electron delocalization affects its spectroscopic and chemical properties nih.gov. Studies on related compounds, such as Schiff's bases derived from aminocinnamic acids, have illustrated how electron density distribution changes with protonation state and its impact on electronic spectra researchgate.net.

Reaction Mechanism Studies and Kinetics

Computational chemistry is a powerful tool for investigating reaction mechanisms and kinetics, providing detailed insights into the steps involved in a chemical transformation and their associated energy barriers. For this compound, a key reaction of interest is its solid-state [2+2] photodimerization.

Computational studies, often employing DFT, are used to explore the potential energy surfaces of these reactions, identify transition states, and calculate activation energies nih.gov. This helps to elucidate why certain photodimers are selectively formed depending on the crystal packing of the monomer jaist.ac.jp. For example, DFT calculations have been used in conjunction with experimental techniques like Raman spectroscopy to study the single-crystal-to-single-crystal photodimerization of this compound salts, providing a theoretical understanding of the lattice dynamics during the reaction chemistryviews.orgresearchgate.netnih.gov. While detailed kinetic studies specifically focused on the computational modeling of this compound photodimerization kinetics were not extensively detailed in the search results, computational methods are generally applicable to determining reaction rates based on calculated energy barriers and transition state properties nih.gov.

Furthermore, computational studies on the reactions of aminocinnamic acids with metal ions to form coordination polymers and MOFs also involve theoretical analysis of the coordination environment and bonding, which implicitly relates to reaction mechanisms and the resulting structures frontiersin.org.

Compound Information Table

Compound NamePubChem CID
This compound1549514
This compound hydrochloride6504402
p-Aminocinnamic acid1549514

Data Tables

Based on the search results, a specific data table on calculated bending angles of photodimers can be presented:

Photodimer TypeCalculated Bending Angle (°)MethodSource
β-type70DFT jaist.ac.jpacs.org
δ-type101DFT jaist.ac.jpacs.org

Another potential data point relates to electronic transitions from spectroscopic simulations, although specific values for this compound were not explicitly found, general trends for cinnamic acids were mentioned. For example, for neutral E-cinnamic acids, the most probable electronic transition is from S0 to S1, with a certain oscillator strength .

Species (Example from literature on Cinnamic Acids)TransitionOscillator Strength
Neutral E-cinnamic acidS0 to S10.64
Neutral Z-cinnamic acidS0 to S10.25

Theoretical Investigation of Metal-Ligand Interactions

Theoretical investigations into metal-ligand interactions are crucial for understanding the coordination chemistry of potential ligands. While general theoretical studies explore the interactions between metal cations and various ligands, including those based on macrocycles or within nanoparticle formation processes, specific detailed theoretical investigations focusing solely on this compound as a standalone ligand interacting with metal centers are not extensively documented in the provided search results nih.govfishersci.sefishersci.cauni.lu. Studies on related compounds, such as a Schiff's base derived from m-aminocinnamic acid, have explored their potential in applications involving metal complexes, like dye-sensitized solar cells, utilizing quantum-chemical simulation to investigate structure and properties nih.gov. However, comprehensive theoretical analyses specifically detailing the coordination modes, binding energies, and electronic structure changes upon interaction of this compound with various metal ions were not prominently found.

Quantitative Structure-Activity Relationships (QSAR) in Biological Contexts

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish predictive models correlating chemical structure with biological activity. This approach is widely applied to various compound series, including derivatives of cinnamic acid, to identify molecular features that influence their biological effects nih.govcenmed.comsigmaaldrich.com. While this compound has been evaluated for its antimicrobial properties, and comparisons have been made with other cinnamic acid derivatives regarding their activity, detailed QSAR analyses focused exclusively on a series of this compound derivatives were not a primary finding in the provided literature nih.gov. QSAR studies on related compounds, such as cinnamic acid derivatives, have indicated correlations between parameters like absolute hardness and minimum inhibitory concentration against certain bacteria nih.gov.

Correlation of Electronic Descriptors with Biological Activity

A key aspect of QSAR involves correlating electronic descriptors, which quantify the electronic properties of a molecule, with its observed biological activity. These descriptors can include parameters such as frontier molecular orbital energies (e.g., HOMO and LUMO energies), dipole moment, and atomic charges sigmaaldrich.com. While the concept of electronic descriptors correlating with biological activity is well-established in QSAR studies of various compound classes, including some with antimicrobial properties, specific research detailing the correlation of electronic descriptors of this compound with its biological activity was not explicitly provided in the search results nih.govsigmaaldrich.com. Studies on related cinnamic acid derivatives have explored such correlations, indicating the relevance of electronic properties in their biological interactions nih.gov.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods

Spectroscopic techniques are fundamental in identifying and elucidating the structure of 4-aminocinnamic acid by examining its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds like this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are commonly used. Studies on this compound and its derivatives in DMSO-d₆ have provided characteristic chemical shifts and coupling constants nih.govfishersci.nosigmaaldrich.comfishersci.ca. For instance, the ¹H NMR spectrum of a related p-aminocinnamic acid derivative in DMSO-d₆ shows a singlet for the carboxyl group proton around 11.9 ppm, doublet signals for the vinyl protons with coupling constants around 15.7-15.8 Hz, indicative of a trans configuration, and multiplet or doublet signals for the aromatic protons in the range of 6.5-7.5 ppm fishersci.no. The ¹³C NMR spectrum provides signals corresponding to the different carbon environments within the molecule, including characteristic peaks for the carboxyl group, aromatic carbons, and vinylic carbons fishersci.nosigmaaldrich.comfishersci.ca. Solid-state ¹³C NMR has also been applied in the characterization of this compound modified materials advancedchemtech.com.

Table 1: Representative NMR Data for a p-Aminocinnamic Acid Derivative (in DMSO-d₆) fishersci.no

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment (Example)
¹H~12.00s-COOH
¹H~7.71d15.8Vinyl CH
¹H~6.18d15.7Vinyl CH
¹H6.5-7.5m, d-Aromatic CH
¹³C~168.7--COOH
¹³C~145.1--Vinyl CH
¹³C~111.6 - 130.4--Aromatic C

Note: Specific shifts can vary slightly depending on the exact derivative and concentration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound through the analysis of molecular vibrations. IR spectra, typically obtained using KBr discs, exhibit characteristic absorption bands corresponding to the stretching and bending modes of functional groups such as the amino group (N-H stretches), the carboxyl group (O-H and C=O stretches), and the aromatic ring and alkene functionalities (C=C stretches and C-H bends) fishersci.nosigmaaldrich.comfishersci.cafishersci.cafishersci.fifishersci.canih.gov. Specific peaks in the IR spectrum serve as a fingerprint for the compound, aiding in its identification and in confirming successful synthesis or modification fishersci.nofishersci.cafishersci.canih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diode-Array Detection (DAD)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule, particularly the π→π* transitions associated with the conjugated system of the aromatic ring and the double bond. The UV-Vis spectrum of this compound and its derivatives typically shows a main absorption band in the ultraviolet-visible region fishersci.no. Research indicates that the absorption maximum can vary depending on the solvent, with reported ranges of 332–375 nm in 1,4-dioxane, 329–374 nm in ethyl acetate, and 330–382 nm in methanol (B129727) for various p-aminocinnamic acids fishersci.no. Diode-Array Detection (DAD) is frequently coupled with High-Performance Liquid Chromatography (HPLC) (HPLC-UV-DAD) to provide online UV-Vis spectra of eluting components, enabling simultaneous detection and spectral characterization of this compound and related compounds in complex mixtures flybase.org.

Table 2: UV-Vis Absorption Maxima for p-Aminocinnamic Acids in Different Solvents fishersci.no

SolventAbsorption Maximum Range (nm)
1,4-Dioxane332–375
Ethyl Acetate329–374
Methanol330–382

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight of this compound and its fragmentation pattern, which can be used for identification and structural confirmation. Various ionization techniques can be applied. This compound has also been investigated for its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging mass spectrometry, demonstrating its ability to generate few in-source fragments, which is advantageous for the visualization of thermally labile molecules wikipedia.org. GC-MS data for this compound is also available, providing mass spectral information upon electron ionization ontosight.ai.

Chromatographic Separations

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or formulations.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and for quantifying its presence in various samples guidetopharmacology.orgfishersci.seuni.lusigmaaldrich.com. Reversed-phase HPLC with diode-array detection (HPLC-UV-DAD) has been specifically evaluated for monitoring trace levels of impurities, including derivatives of this compound, in drug substances and formulations flybase.org. This method allows for the effective separation of this compound from related compounds and synthesis intermediates flybase.org. The retention time of this compound and its derivatives in an HPLC system is dependent on the stationary phase, mobile phase composition, and flow rate, providing a key parameter for identification and quantification flybase.org. HPLC analysis has been successfully applied in monitoring the enzymatic production of this compound from 4-aminophenylalanine guidetopharmacology.orgfishersci.ca.

Table 3: Representative HPLC Retention Times for Related Compounds flybase.org

CompoundRetention Time (min)
4-amino-2-ethoxy-cinnamic acid (Impurity A)3.4
4-amino-2-ethoxy-ethyl cinnamate (B1238496) HCl (Impurity B)13.1
4-bromo-3-ethoxy-nitrobenzene (Impurity C)21.3
Drug Substance> 21.3

Note: Retention times are specific to the described HPLC method and conditions.

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. In the context of this compound, SEC is particularly relevant for characterizing polymers synthesized using this compound or its derivatives as monomers. For instance, SEC has been employed to analyze the molecular weight characteristics of polyimides and polyamides derived from the photodimer of this compound. acs.orgmdpi.comresearchgate.netacs.orgjaist.ac.jp

Studies have utilized SEC to assess the number-average molecular weight (Mn) and dispersity (Mw/Mn) of these bio-based polymers. acs.org Typical SEC setups for such analyses involve specific columns, such as Shodex OHpak SB-806M columns, and eluents like 0.01 M LiBr in DMF, with measurements often performed at controlled temperatures. acs.org The molecular weights are commonly determined by comparison to polymer standards, such as poly(methyl methacrylate) (PMMA) standards. acs.org The molecular weight and its distribution are crucial parameters influencing the physical and mechanical properties of polymers, and SEC provides essential data for optimizing polymerization processes and predicting material performance. jaist.ac.jp

Structural Elucidation Techniques

Structural elucidation techniques are vital for understanding the arrangement of atoms within this compound and its related compounds, whether in crystalline form or as part of larger structures like metal complexes or modified materials.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray Diffraction (XRD), in both single crystal and powder forms, is a powerful tool for determining the crystal structure of materials. Single crystal XRD provides detailed information about the atomic arrangement in a single crystal, while powder XRD is used for analyzing polycrystalline samples and studying structural changes.

Single crystal X-ray diffraction has been used to solve the room temperature crystal structure of complex salts involving this compound, such as the complexe salt of this compound and cadmium chloride. tandfonline.com This revealed a bidimensional arrangement with alternating inorganic and organic layers. tandfonline.com Such structural insights can help explain properties like photoinactivity. tandfonline.com

Powder X-ray diffraction is utilized to characterize the crystalline phases present in materials and to monitor structural transformations. tandfonline.comresearchgate.netacs.orgfrontiersin.orgnih.gov It has been applied to study the thermal behavior of this compound complex salts, showing changes in the tridimensional organization upon heating. tandfonline.comresearchgate.net Powder XRD is also used in the characterization of metal-organic frameworks (MOFs) formed by the reaction of this compound with metal ions like zinc(II), confirming their crystalline nature and structure. frontiersin.orgnih.gov Furthermore, XRD is employed to examine the crystal structure of modified cellulose (B213188) materials. acs.org

Thermal Analysis Techniques

Thermal analysis techniques provide information about how the properties of a material change with temperature. For this compound and its derivatives, these techniques are essential for understanding thermal stability, phase transitions, and degradation behavior, particularly for polymeric materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing data on thermal decomposition and stability. TGA has been extensively used to evaluate the thermal resistance of bio-based polyimides derived from the photodimer of this compound. acs.orgjaist.ac.jpresearchgate.netosaka-u.ac.jp These polyimides have demonstrated high thermal stability, with 10% weight loss temperatures (T10) exceeding 425 °C. researchgate.net TGA is also applied to study the thermal degradation of polyamides synthesized from this compound dimer. jaist.ac.jp

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as glass transition temperature (Tg), melting point, and crystallization temperature. DSC is used to study the thermal properties of polymers derived from this compound, revealing high glass transition temperatures in bio-based polyimides, sometimes above 350 °C. researchgate.net DSC is also used in the thermal investigation of metal complexes of this compound, showing exothermic transformations in the solid state upon heating. frontiersin.orgnih.gov

Mechanical Testing Methods

Mechanical testing methods are used to evaluate the physical strength and deformation characteristics of materials. For materials incorporating or derived from this compound, especially polymers and composites, mechanical testing is crucial for assessing their performance for various applications.

Tensile testing is a common method used to measure properties such as tensile strength, Young's modulus (stiffness), and elongation at break. This technique has been applied to films made from bio-based polyimides derived from this compound photodimer, revealing high tensile strength and Young's moduli comparable to commercial polyimides. acs.orgjaist.ac.jpresearchgate.net Mechanical testing is also used to evaluate the robustness of hybrid materials, such as biopolyimide-silica hybrids, where the addition of silica (B1680970) can lead to significant increases in modulus of elasticity and tensile strength. rsc.orgresearchgate.net The mechanical performance of composites, such as those incorporating modified fillers, can also be assessed using tensile tests. osaka-u.ac.jp

Microscopy Techniques (e.g., Scanning Electron Microscopy for Modified Materials)

Microscopy techniques provide visual information about the surface morphology, structure, and features of materials at different scales. Scanning Electron Microscopy (SEM) is particularly useful for examining the surface topography and microstructure of modified materials.

SEM has been utilized to observe the morphology of crystals formed by this compound salts. acs.org It is widely applied to characterize the microstructure of composite materials, such as the dispersion of inorganic fillers like silica particles within polymer matrices derived from this compound derivatives. osaka-u.ac.jprsc.orgresearchgate.net SEM images can reveal the uniformity of filler dispersion, which is critical for the mechanical and thermal properties of the composite. osaka-u.ac.jprsc.orgresearchgate.net Furthermore, SEM is used to study the morphology of modified natural materials, such as cellulose fibers functionalized with this compound. acs.orgresearchgate.net This allows researchers to visualize the impact of the modification on the fiber structure.

Future Research Directions and Emerging Paradigms

Sustainable Chemistry and Bio-economy Contributions

Research into 4-aminocinnamic acid is actively contributing to the fields of sustainable chemistry and the bio-economy. The compound can be produced from bio-based resources, such as glucose, through microbial fermentation using genetically modified organisms like Escherichia coli. researchgate.netresearchgate.netjaist.ac.jpbes.org.sg This bio-based production route offers a renewable alternative to petrochemical synthesis, aligning with the principles of sustainable chemistry, which aims to improve the efficiency of natural resource use and minimize environmental impact. suschem.orgarchives.gov

Furthermore, this compound serves as a crucial bio-derived monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides. researchgate.netresearchgate.netjaist.ac.jpbes.org.sgmdpi.comresearchgate.netresearchgate.netcas.cz These bio-based polymers exhibit desirable properties such as heat resistance, transparency, and mechanical strength, making them potential substitutes for conventional petroleum-based plastics in various applications, including electronics and engineering materials. researchgate.netjaist.ac.jp The use of such bio-derived materials is expected to contribute to carbon dioxide fixation and storage, supporting a circular bioeconomy. researchgate.net

Research highlights in this area include the development of fully bio-based aromatic polyimides using this compound and other bio-derived monomers. researchgate.netacs.org Studies have also focused on creating anion-scavenging biopolyamides through the quaternarization of this compound photodimers, demonstrating their potential for removing anionic pollutants like iodide from water. researchgate.net These examples underscore the role of this compound in developing sustainable materials with functional properties.

Novel Functional Materials Design

The structural features of this compound make it a valuable building block for designing novel functional materials. Its ability to undergo photodimerization via [2+2] cycloaddition is particularly significant, leading to the formation of cyclobutane-containing derivatives like truxillic acid derivatives. researchgate.netresearchgate.netbes.org.sgresearchgate.netrsc.org These photodimers can then be utilized as monomers for the synthesis of polymers with unique properties.

For instance, photodimers of this compound have been used to synthesize soluble polyimides with high thermal stability and good solubility in organic solvents. researchgate.netmdpi.comdntb.gov.ua The introduction of the rigid cyclobutane (B1203170) structure in the polymer backbone, along with bulky phenyl rings, contributes to the excellent mechanical and thermal properties, as well as high transparency, of these biopolyamides. jaist.ac.jp

Further research explores the creation of hybrid materials by incorporating this compound-derived polymers with inorganic components like silica (B1680970). rsc.org Molecular design plays a crucial role in controlling the compatibility between the polymer matrix and the inorganic phase, influencing the thermo-mechanical, electrical, and optical properties of the resulting hybrid materials. rsc.org The functionalization of surfaces using this compound derivatives is also being investigated for applications such as developing antifouling materials for medical devices. unimi.it

Mechanistic Elucidation of Biological Interactions

Understanding the mechanisms by which this compound and its derivatives interact with biological systems is a critical area for future research. While the provided information does not detail specific biological interactions of this compound itself, related cinnamic acid derivatives have shown a range of bioactivities, including antimicrobial, antioxidant, and anti-inflammatory properties. lookchem.combeilstein-journals.orgnih.govnih.gov

Studies on cinnamic acid analogs have investigated their interactions with enzymes like peptidylglycine α-hydroxylating monooxygenase (PHM). nih.govtandfonline.com These studies involve synthesizing modified cinnamic acid derivatives, such as N-dansyl-4-aminocinnamic acid, to probe enzyme binding and inactivation mechanisms. nih.govtandfonline.com The binding affinity of these derivatives to the enzyme can be influenced by substituents on the phenyl ring. nih.gov

Research utilizing techniques like affinity purification and mass spectrometry has identified that cinnamic acid derivatives can directly interact with specific proteins in microorganisms, such as WrbA and FkpA in E. coli. unimi.it Such studies are crucial for elucidating the molecular targets and pathways involved in the biological effects of these compounds, which can inform the design of new bioactive molecules.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies are increasingly being employed to predict the properties and guide the design of this compound-based materials and derivatives. Techniques such as molecular docking analysis are used to study the interactions between this compound and biological targets, helping to understand potential mechanisms of action and identify binding sites. researchgate.net This is particularly relevant in the context of drug discovery and the development of bioactive compounds. researchgate.net

Computational methods are also valuable in the design of new polymers derived from this compound. For example, computational methodologies have been used to predict the solubility of biopolyimides based on their structural characteristics, such as torsion energy and polar surface areas. mdpi.com These predictive models can help researchers tailor the molecular structure of polymers to achieve desired properties, optimizing the synthesis process and material performance. mdpi.com

Furthermore, computational scientific methods, such as Flux Balance Analysis (FBA), are applied in metabolic engineering to design artificial metabolic pathways for the bioproduction of compounds like this compound. researchgate.net These methodologies help predict optimal intracellular metabolic reaction quantities, improving the efficiency of bio-based production processes. researchgate.net

Exploration of New Derivatization Pathways

Exploring new derivatization pathways for this compound is essential for expanding its potential applications and fine-tuning its properties. Cinnamic acid derivatives offer a wide range of possibilities for functionalization at the carboxyl group, the alkenyl double bond, and the aromatic ring. beilstein-journals.orgnih.gov

Specific derivatization approaches for cinnamic acid derivatives include O/N-acylation, oxidative acylation, and modifications of the double bond through methods like hydrogenation and isomerization. beilstein-journals.orgnih.gov The amino group on this compound provides an additional site for functionalization, allowing for the synthesis of a diverse array of derivatives with altered chemical and biological properties. For instance, the synthesis of N-dansyl-4-aminocinnamic acid involves modifying the amino group. nih.govtandfonline.com

Research is also focused on developing green and efficient methods for derivatization, such as reactions conducted in benign solvents like water or using non-toxic and low-cost reagents. beilstein-journals.orgnih.gov These efforts aim to make the synthesis of this compound derivatives more sustainable and environmentally friendly.

Integration of Multi-Disciplinary Research Approaches

The future of research on this compound lies in the integration of multi-disciplinary approaches, combining expertise from chemistry, biology, materials science, and computational science. The development of bio-based polymers from this compound, for example, requires collaboration between microbiologists (for bio-production), chemists (for synthesis and derivatization), and materials scientists (for characterization and application development). researchgate.netresearchgate.netjaist.ac.jpbes.org.sgmdpi.comresearchgate.netresearchgate.netcas.cz

Investigating the biological interactions of this compound necessitates the involvement of chemists (for synthesis), biologists (for in vitro and in vivo studies), and computational biologists (for molecular docking and mechanism elucidation). unimi.itnih.govtandfonline.comresearchgate.net The design of novel functional materials incorporating this compound derivatives benefits from the combined knowledge of synthetic chemists, polymer scientists, and physicists. uni.lubeilstein-journals.orgmdpi.comtcichemicals.com

Furthermore, the development of sustainable production methods for this compound involves metabolic engineers, fermentation experts, and chemical engineers. bes.org.sgresearchgate.net The integration of computational methodologies across these disciplines, from predicting molecular properties to designing metabolic pathways, is crucial for accelerating discovery and optimizing processes. mdpi.comresearchgate.netresearchgate.net This multi-disciplinary synergy is key to unlocking the full potential of this compound in addressing future scientific and technological challenges.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic methods for characterizing 4-aminocinnamic acid, and how should data be interpreted?

  • Methodological Answer : Structural characterization typically employs FT-IR (to confirm amine and carboxylic acid groups via N–H and O–H stretches at ~3300 cm⁻¹ and C=O at ~1700 cm⁻¹) and NMR (¹H/¹³C peaks for aromatic protons at δ 6.5–7.5 ppm and amine protons at δ ~5.5 ppm). Mass spectrometry (ESI-MS) is used to verify molecular weight (163.17 g/mol). For crystalline forms, XRD identifies lattice parameters, while UV-Vis spectra (λmax ~270 nm) correlate with π→π* transitions in the cinnamate moiety. Cross-validate data with computational tools like Gaussian for vibrational mode assignments .

Q. What protocols are recommended for analyzing this compound purity in synthetic batches?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient). Calibrate against a certified reference standard. For quantification, integrate peaks at retention times matching pure this compound (typically ~8–10 min). Pair with thin-layer chromatography (TLC, silica gel, ethyl acetate:hexane 1:1) to detect impurities. Validate results via elemental analysis (expected C: 66.25%, H: 5.56%, N: 8.59%) .

Q. How can researchers optimize the synthesis of this compound derivatives for photochemical studies?

  • Methodological Answer : For photoreactive derivatives (e.g., photodimers), employ solid-state [2+2] photodimerization under UV light (λ = 254–365 nm). Pre-organize molecules in crystalline salts (e.g., chloride or sulfate) to align double bonds for cycloaddition. Monitor reaction progress via UV-Vis spectroscopy (disappearance of λmax at ~270 nm) and confirm dimer formation via XRD (intermolecular distances <4.2 Å) and DSC (melting point shifts from ~170°C to >250°C) .

Advanced Research Questions

Q. How should researchers design molecular docking experiments for this compound targeting mycobacterial proteins?

  • Methodological Answer : Use AutoDock Vina or Schrödinger Maestro with the protein structure (e.g., MTB mtrA or katG from PDB). Prepare this compound by assigning Gasteiger charges and optimizing geometry via DFT (B3LYP/6-31G). Set docking parameters: grid box covering active sites (e.g., GLU126/ARG167 for mtrA), exhaustiveness = 7. Validate docking poses using MD simulations (NAMD/GROMACS)to assess binding stability. Compare docking scores (e.g., −3.053 for mtrA) to reference inhibitors (e.g., ethambutol). Use ADMET prediction tools* (e.g., SwissADME) to evaluate toxicity and BBB permeability .

Q. How can conflicting data on this compound’s photoreactivity in different crystalline forms be resolved?

  • Methodological Answer : Discrepancies arise from anion-directed packing (e.g., sulfate vs. nitrate salts). Perform Hirshfeld surface analysis to quantify intermolecular contacts (e.g., H-bonding vs. π-stacking). Use DFT calculations to compare activation energies for [2+2] reactions in varying lattices. Experimentally, vary crystallization solvents (e.g., DMSO vs. H₂O) and monitor via in-situ XRD . Correlate reactivity with topochemical principles (e.g., Schmidt’s criteria for parallel double bonds) .

Q. What strategies improve the water solubility of this compound-derived polyimides for sustainable material applications?

  • Methodological Answer : Introduce ionizable carboxylate groups via side-chain modification (e.g., KOH treatment, pH >10). Confirm solubility via dynamic light scattering (DLS) and zeta potential measurements. For reversible insolubility, post-treat films with multivalent ions (Ca²⁺/Al³⁺) to form crosslinks. Characterize thermal stability via TGA (Td10 >360°C) and mechanical properties via tensile testing (Young’s modulus ~2.5 GPa). Compare to petroleum-based polyimides using lifecycle assessment (LCA) tools .

Data Analysis and Reporting Guidelines

Q. How should researchers address variability in amino acid analysis data for this compound-containing samples?

  • Methodological Answer : Use internal standards (e.g., norleucine) during hydrolysis (6M HCl, 110°C, 24h) to correct for degradation. For LC-MS/MS, apply isotope-labeled analogs (e.g., ¹³C-4-aminocinnamic acid) to normalize ionization efficiency. Statistically analyze batch variability via ANOVA and report %RSD (<5% for intra-day precision). Archive raw data in repositories (e.g., Zenodo) with metadata on instrumentation (e.g., column lot, gradient profile) .

Q. What frameworks are recommended for reconciling computational and experimental results in this compound studies?

  • Methodological Answer : Apply multi-scale modeling : Combine QM/MM (for reaction mechanisms) with coarse-grained MD (for polymer behavior). Validate computational predictions via SAXS/WAXS (for polymer morphology) and ITC (for binding thermodynamics). Use Bland-Altman plots to quantify agreement between calculated and observed properties (e.g., docking scores vs. IC50 values). Publish negative results in open-access platforms to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.